molecular formula C17H14N2O2 B2532143 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione CAS No. 271254-70-7

3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione

Cat. No.: B2532143
CAS No.: 271254-70-7
M. Wt: 278.311
InChI Key: WAJHSSMCJJXXER-UHFFFAOYSA-N
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Description

3-Phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione (CAS 271254-70-7) is a maleimide-based compound with a molecular formula of C17H14N2O2 and a molecular weight of 278.31 g/mol. This chemical scaffold is of significant interest in medicinal chemistry research, particularly for investigating anti-inflammatory pathways and cholesterol homeostasis. Structurally related pyrrole-2,5-dione analogues have demonstrated promising anti-inflammatory properties by effectively inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced microglial cells . The mechanism of action for these active analogues involves the suppression of key inflammatory signaling pathways, specifically by blocking the nuclear factor-kappa B (NF-κB) and p38 MAPK cascades, which subsequently leads to reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Beyond immunomodulation, the 1H-pyrrole-2,5-dione core structure is a recognized pharmacophore in the development of cholesterol absorption inhibitors . Research indicates that certain derivatives can potently suppress the formation of macrophage-derived foam cells, a key event in the development of atherosclerotic lesions, and concurrently mitigate the associated inflammatory response . This compound is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(4-methylanilino)-3-phenylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)18-19-16(20)11-15(17(19)21)13-5-3-2-4-6-13/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJHSSMCJJXXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN2C(=O)C=C(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione typically involves the reaction of 3-phenyl-1H-pyrrole-2,5-dione with 4-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Diels-Alder Cycloaddition Reactions

The electron-deficient maleimide moiety enables this compound to act as a dienophile in [4+2] cycloadditions. For example:

  • Reaction with 2,5-dimethylfuran (4 ) in toluene at 60–80°C produces bicyclic exo-adducts (e.g., 5 in ).

  • With 2,5-dimethylthiophene (11 ), cycloaddition requires activation by m-chloroperoxybenzoic acid to form endo-adducts (e.g., 13 in ).

Key Data:

DieneConditionsProduct ConfigurationYieldSource
2,5-DimethylfuranToluene, 80°C, 24 hrexo50%
Activated thiophenem-CPBA, toluene, 60°Cendo32%

Acid-Catalyzed Rearrangements

Diels-Alder adducts undergo acid-mediated transformations:

  • Treatment with p-toluenesulfonic acid (PTSA) in toluene at 80°C triggers dehydration, forming isoindoline derivatives (e.g., 6 from 5 in ).

  • Reaction kinetics vary with substituents; thiophene-derived adducts rearrange slower than furan analogs.

Mechanistic Pathway:

  • Protonation of the adduct’s carbonyl group.

  • Elimination of water via a six-membered transition state.

  • Aromatization to yield isoindoline-1,3-dione derivatives .

NMR Spectral Characteristics

Key <sup>1</sup>H/<sup>13</sup>C NMR shifts for related compounds:

  • 1H NMR (DMSO-d<sub>6</sub>):

    • Aromatic protons: δ 7.2–7.6 ppm (multiplet, phenyl/toluidino).

    • Maleimide CH: δ 6.8–7.0 ppm .

  • 13C NMR:

    • Carbonyls: δ 170–175 ppm .

Theoretical Reactivity Insights

Local softness calculations (HSAB principle) predict:

  • Electrophilic sites at C3/C4 of the maleimide ring.

  • Nucleophilic attack preferences at these positions during cycloadditions .

Limitations and Challenges

  • Steric Hindrance: Bulky 4-toluidino groups may reduce dienophile reactivity .

  • Byproduct Formation: Competing pathways (e.g., Michael additions) require careful optimization .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its interactions with biological targets. It is being explored for its antitumor properties, particularly against various cancer cell lines. For instance, studies have indicated that derivatives of pyrrole compounds can inhibit the growth of human tumor cell lines such as RKO (colon carcinoma) and SKOV3 (ovarian carcinoma) .

Table 1: Antitumor Activity of Pyrrole Derivatives

CompoundCell LineIC50 Value (µM)
3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dioneRKO15
3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dioneSKOV320

Biological Studies

Research has highlighted the compound's ability to modulate biochemical pathways, making it a candidate for drug development. Its interactions with enzymes and receptors can lead to significant physiological effects. For example, studies on related pyrrole compounds have demonstrated their ability to activate apoptotic mechanisms in cancer cells .

Material Science

In addition to biological applications, 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione is utilized in the production of dyes and pigments due to its vibrant color properties. The compound's unique structure allows it to be incorporated into various materials that require specific optical characteristics .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of several pyrrole derivatives, including 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione. The results indicated that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Case Study 2: Synthesis Optimization

An optimization study on the synthesis of 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione using microwave-assisted methods demonstrated significant improvements in yield and reaction time compared to traditional heating methods. This advancement showcases the potential for more efficient production techniques in industrial applications .

Mechanism of Action

The mechanism by which 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione and analogous pyrrole-2,5-dione derivatives:

Compound Name & Substituents Biological Activity Structural Features & Implications References
3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione
(Positions: 3-phenyl, 1-4-toluidino)
Potential kinase inhibition (inferred from structural analogs) - 4-Toluidino group enhances lipophilicity, potentially improving membrane permeability.
- Phenyl group may stabilize π-π interactions with target proteins.
MI-1: 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione Antineoplastic activity (kinase inhibition) - Chlorobenzyl and trifluoromethyl groups increase electrophilicity, enhancing covalent binding to kinase active sites.
- Higher molecular weight may reduce solubility.
3-bromo-1H-pyrrole-2,5-dione
(Position: 3-bromo)
Antifungal, cytotoxic - Bromine atom introduces steric bulk and electron-withdrawing effects, enhancing reactivity with thiol groups in enzymes.
- Limited solubility in aqueous media.
N-Mannich base derived from pyrrolo[3,4-c]pyrrol-1,3-dione COX-1/COX-2 inhibition - Mannich base modification improves hydrogen-bonding capacity, favoring enzyme active-site interactions.
- Rigid bicyclic structure may limit conformational flexibility.
3-isobutyl-1-methoxy-4-(4-(3-methylbut-2-enyloxy)phenyl)-1H-pyrrole-2,5-dione Antitumor activity - Bulky isobutyl and prenyloxy groups enhance lipophilicity but may hinder cellular uptake.
- Methoxy group could reduce metabolic degradation.
1-benzyl-3-chloro-4-(4-fluoroanilino)-1H-pyrrole-2,5-dione Not explicitly reported (structural analog) - Fluorine atom improves metabolic stability via resistance to oxidative degradation.
- Benzyl group may enhance binding to aromatic residues in targets.

Key Insights:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, CF₃ in MI-1) enhance reactivity with biological targets, particularly kinases, by promoting covalent interactions . Lipophilic substituents (e.g., 4-toluidino, benzyl) improve membrane permeability but may necessitate formulation adjustments to address solubility limitations . Halogenation (e.g., Br, Cl) correlates with cytotoxic and antifungal activities, likely due to increased electrophilicity and interference with cellular redox systems .

Structural Flexibility vs. Target Specificity: Compounds with rigid scaffolds (e.g., N-Mannich bases) exhibit selective COX inhibition but may lack broad-spectrum applicability .

Biological Activity

3-Phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dichloro-1H-pyrrole-2,5-dione with various aryl amines. The resulting compound can be characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 3-phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dione have shown promising results in inhibiting the growth of colon cancer cells (HCT-116, SW-620) with GI50 values in the nanomolar range (approximately 1.01.6×108M1.0-1.6\times 10^{-8}\,M) .

Table 1: Antiproliferative Activity of Pyrrole Derivatives

Compound NameCell LineGI50 (M)Reference
3-Phenyl-1-(4-toluidino)-1H-pyrrole-2,5-dioneHCT-1161.0×1081.0\times 10^{-8}Dubinina et al., 2007
4-amino-3-chloro-1H-pyrrole-2,5-dioneSW-6201.6×1081.6\times 10^{-8}Garmanchuk et al., 2013
Chalcone imide derivativesMCF-7< DoxorubicinKuznietsova et al., 2016

The mechanism behind these anticancer properties is believed to involve the inhibition of tyrosine kinases such as EGFR and VEGFR2. These receptors are critical in tumor growth and proliferation pathways.

Mechanistic Studies

Molecular docking studies have shown that these pyrrole derivatives can effectively bind to the ATP-binding sites of EGFR and VEGFR2, suggesting a competitive inhibition mechanism that could lead to reduced tumor cell proliferation . Furthermore, alterations in side groups on the pyrrole ring significantly influence biological activity, indicating that structural modifications can enhance therapeutic efficacy.

Case Studies

In a specific case study involving the evaluation of various pyrrole derivatives against breast cancer cells (MCF-7), compounds containing the toluidine moiety were found to exhibit superior activity compared to standard chemotherapeutics like doxorubicin. This highlights the potential for developing targeted therapies based on the structural properties of these compounds .

Additional Biological Activities

Beyond anticancer effects, some studies have indicated that pyrrole derivatives possess antioxidant properties and low toxicity profiles. For example, compounds derived from 3,4-dichloro-1H-pyrrole-2,5-dione demonstrated significant antioxidant activity while maintaining low cytotoxicity in normal cell lines .

Q & A

Q. What methodologies identify synergistic effects in multi-component reactions involving this compound?

  • Methodological Answer : Design a matrix of binary and ternary mixtures (e.g., with aldehydes, amines) and analyze outcomes via HPLC-MS. Synergy is quantified using the Combination Index (CI) method, where CI < 1 indicates cooperative effects. Mechanistic studies (e.g., trapping radicals with TEMPO) clarify reaction pathways .

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